4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3S2/c1-2-18-13-4-3-11(7-12(13)14)20(16,17)15-8-10-5-6-19-9-10/h3-7,9,15H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNHIKUJPKCSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the ethoxy and fluoro groups onto the benzene ring through nucleophilic substitution reactions.
Sulfonation: The sulfonamide group is introduced via sulfonation reactions, often using sulfonyl chlorides and amines.
Thiophene Introduction: The thiophene moiety is attached through cross-coupling reactions, such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling of thiophene derivatives with halogenated benzene compounds.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated reagents and strong bases or acids are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary amines.
Scientific Research Applications
4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and analogs:
Pharmacological Activity
- Target vs. 3-Chloro-4-Fluoro Analogue (): Chloro’s electron-withdrawing nature may reduce electron density at the benzene ring, altering binding affinity compared to the ethoxy group.
- Target vs. Carboxylic Acid Derivative (): The carboxylic acid in enhances water solubility but may limit blood-brain barrier penetration compared to the ethoxy group.
Biological Activity
4-Ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.
The synthesis of this compound typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with thiophen-3-ylmethanamine. The reaction is conducted in the presence of a base such as triethylamine or pyridine in organic solvents like dichloromethane or tetrahydrofuran at room temperature.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
A study demonstrated that derivatives with thiophene groups possess enhanced activity due to their ability to interact with bacterial enzymes involved in folate synthesis, which is crucial for bacterial growth and replication .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1 summarizes the IC50 values of related compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-Ethoxy-3-fluoro-N-(thiophen-3-yl)methylbenzenesulfonamide | MCF7 | 5.6 |
| 4-Ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide | A549 | 4.8 |
| 4-Fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide | HeLa | 6.2 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical pathways:
- Inhibition of Dihydropteroate Synthase (DHPS) : Similar sulfonamides act as competitive inhibitors of DHPS, disrupting folate biosynthesis in bacteria.
- Modulation of Apoptotic Pathways : In cancer cells, the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death .
Case Studies
A notable case study involved the evaluation of a series of thiophene-containing sulfonamides for their antibacterial and anticancer activities. The study highlighted that modifications on the thiophene ring significantly influenced biological activity:
- Antibacterial Study : Compounds with electron-withdrawing groups showed enhanced antibacterial activity against Mycobacterium tuberculosis.
- Anticancer Study : A derivative exhibited an IC50 value of 2.5 μM against MCF7 cells, indicating potent anticancer properties.
Comparison with Similar Compounds
When compared to other sulfonamide derivatives, such as 4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide, the ethoxy group in 4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide contributes to its unique electronic properties, enhancing its interaction with biological targets.
Table 2 compares key properties:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| 4-Ethoxy-3-fluoro-N-(thiophen-3-yl)methylbenzenesulfonamide | Moderate | High | DHPS inhibition |
| 4-Fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide | Low | Moderate | Unknown |
| 4-Ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide | High | High | Apoptosis induction |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide with high purity?
Methodological Answer: The synthesis involves sequential functionalization of the benzene ring and sulfonamide bond formation. Key steps include:
- Sulfonylation: React 4-ethoxy-3-fluorobenzenesulfonyl chloride with (thiophen-3-yl)methylamine in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine as a base to neutralize HCl .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
- Critical Conditions: Strict temperature control during sulfonylation prevents side reactions (e.g., sulfone formation). Anhydrous solvents minimize hydrolysis of the sulfonyl chloride .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% recommended for biological assays) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 356.05) .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the introduction of the ethoxy and fluoro groups on the benzene ring?
Methodological Answer:
- Directing Group Strategy: Introduce the fluoro group first via electrophilic fluorination (e.g., Selectfluor®) at the meta position relative to the sulfonamide, leveraging its electron-withdrawing effect. Subsequent ethoxy introduction uses a copper-catalyzed Ullmann coupling to ensure ortho selectivity .
- Computational Guidance: Density Functional Theory (DFT) calculations predict charge distribution and transition states to optimize reaction pathways .
Q. What methodologies are recommended for analyzing contradictory spectral data in structural elucidation?
Methodological Answer:
- Dynamic NMR Experiments: Variable-temperature 1H NMR resolves conformational exchange broadening in the thiophene-methylamine moiety .
- Isotopic Labeling: Deuterated analogs clarify ambiguous proton environments (e.g., distinguishing sulfonamide NH from solvent peaks) .
- X-ray Crystallography: Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond angles (if crystalline forms are obtainable) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological targets of this sulfonamide derivative?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with modifications to the ethoxy (e.g., replacing with methoxy), fluoro (e.g., chloro substitution), or thiophene (e.g., furan replacement) groups .
- Biological Screening: Test analogs against carbonic anhydrase isoforms (CA-II, CA-IX) via fluorescence-based inhibition assays. Correlate substituent electronegativity (fluoro) and steric bulk (ethoxy) with binding affinity .
- Molecular Docking: Use AutoDock Vina to model interactions with CA active sites, focusing on sulfonamide-Zn²+ coordination and hydrophobic contacts with thiophene .
Q. What strategies mitigate discrepancies in reported solubility and stability data across different studies?
Methodological Answer:
- Standardized Solubility Protocols: Use phosphate-buffered saline (PBS, pH 7.4) and dimethyl sulfoxide (DMSO) for stock solutions. Measure solubility via nephelometry to detect aggregation .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid) .
- Interlaboratory Validation: Share reference samples with collaborating labs to harmonize experimental conditions .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s metabolic stability in hepatic microsomes?
Methodological Answer:
- Enzyme Source Variability: Test microsomes from multiple species (human, rat) and donors. Pre-incubate with NADPH to confirm CYP450-mediated metabolism .
- LC-MS/MS Metabolite Identification: Look for hydroxylation at the thiophene ring or O-deethylation of the ethoxy group, which may explain inter-study variability .
- Cofactor Optimization: Ensure consistent NADPH concentrations (1 mM) and incubation times (60 min) across experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
